molecular formula C12H12ClNO2 B066841 5-Chloro-2,6-dimethoxy-4-methylquinoline CAS No. 189746-19-8

5-Chloro-2,6-dimethoxy-4-methylquinoline

Cat. No. B066841
Key on ui cas rn: 189746-19-8
M. Wt: 237.68 g/mol
InChI Key: JDXORUMZWYWTTK-UHFFFAOYSA-N
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Patent
US06479660B1

Procedure details

A 20-liter reactor equipped with a mechanical stirrer, thermowatch, and condenser was charged with triethylphosphate (6.3 liters) and 2,6-dimethoxy-5-chloro-4-methylquinoline (5) (500 g, 2.11 moles). Phosphorous pentoxide (1.052 kg, 7.11 moles) was added in one portion and the resulting slurry stirred for 60 minutes. Reaction temperature was adjusted to 35° C. and solid potassium nitrate (0.423 kg, 4.21 moles) added in one portion. N-hexane is added and the reaction temperature was maintained at 35-40° C. for 2 hours. Methanol (4.2 liters) was added and the mixture heated to reflux and held for 1 hour. The yellow slurry was cooled to 0-5° C. and held for 2 hours. The product was collected by suction filtration, washed with water to neutral pH, then methanol, air dried and oven dried at 60-70° C. to yield the title compound 350 g (68%); mp 199-200° C.;
Name
triethylphosphate
Quantity
6.3 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1.052 kg
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
0.423 kg
Type
reactant
Reaction Step Three
[Compound]
Name
N-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.2 L
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
C(OP(OCC)(OCC)=O)C.[CH3:12][O:13][C:14]1[CH:23]=[C:22]([CH3:24])[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([O:26][CH3:27])[C:20]=2[Cl:25])[N:15]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[N+:42]([O-])([O-:44])=[O:43].[K+]>CO>[N+:42]([C:17]1[CH:18]=[C:19]([O:26][CH3:27])[C:20]([Cl:25])=[C:21]2[C:16]=1[N:15]=[C:14]([O:13][CH3:12])[CH:23]=[C:22]2[CH3:24])([O-:44])=[O:43] |f:3.4|

Inputs

Step One
Name
triethylphosphate
Quantity
6.3 L
Type
reactant
Smiles
C(C)OP(=O)(OCC)OCC
Name
Quantity
500 g
Type
reactant
Smiles
COC1=NC2=CC=C(C(=C2C(=C1)C)Cl)OC
Step Two
Name
Quantity
1.052 kg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
potassium nitrate
Quantity
0.423 kg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Four
Name
N-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
4.2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the resulting slurry stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 20-liter reactor equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
Reaction temperature
CUSTOM
Type
CUSTOM
Details
was adjusted to 35° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
held for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The yellow slurry was cooled to 0-5° C.
WAIT
Type
WAIT
Details
held for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was collected by suction filtration
WASH
Type
WASH
Details
washed with water to neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methanol, air dried
CUSTOM
Type
CUSTOM
Details
oven dried at 60-70° C.

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=C2C(=CC(=NC12)OC)C)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 350 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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